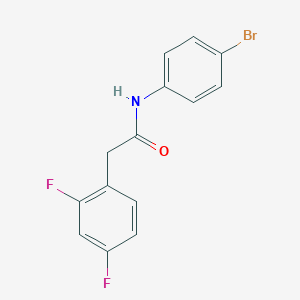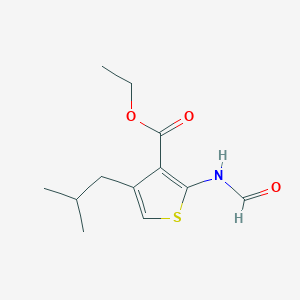![molecular formula C17H16N2O3 B5684477 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5684477.png)
1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline, also known as NPAQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. NPAQ is a tetrahydroquinoline derivative that exhibits a unique chemical structure, which makes it a promising candidate for the development of new drugs and therapeutic agents.
Aplicaciones Científicas De Investigación
1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and molecular biology. The compound exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to possess antimicrobial activity against a range of pathogenic microorganisms.
Mecanismo De Acción
The mechanism of action of 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific molecular targets in cells. 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to bind to DNA and inhibit its replication, which may contribute to its anti-cancer activity. It also inhibits the activity of enzymes involved in the production of pro-inflammatory cytokines, which may explain its anti-inflammatory activity. The exact mechanism of action of 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline against microorganisms is not clear, but it is believed to disrupt the cell membrane and inhibit the synthesis of essential biomolecules.
Biochemical and Physiological Effects:
1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline exhibits a range of biochemical and physiological effects that are dependent on the concentration and exposure time. At low concentrations, 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline exhibits antioxidant activity and protects cells from oxidative stress. At higher concentrations, 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline induces apoptosis and cell cycle arrest, leading to the death of cancer cells. It also inhibits the production of pro-inflammatory cytokines, which may have implications in the treatment of inflammatory diseases. In addition, 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline exhibits antimicrobial activity against a range of pathogenic microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments, including its synthetic accessibility and low cost. It also exhibits a wide range of biological activities, making it a versatile compound for various applications. However, 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Further studies are needed to determine the optimal conditions for the use of 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline. One direction is the development of novel derivatives of 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline with enhanced biological activity and reduced toxicity. Another direction is the investigation of the molecular targets of 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline and the elucidation of its mechanism of action. Furthermore, the potential applications of 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline in the treatment of various diseases, such as cancer and inflammatory diseases, should be further explored. Finally, the development of new methods for the synthesis of 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline and its derivatives may facilitate their use in various fields of research.
Conclusion:
In conclusion, 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline is a synthetic compound that exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The compound has potential applications in various fields of research, including medicinal chemistry, biochemistry, and molecular biology. The synthesis of 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline is straightforward, and the compound is relatively inexpensive. However, further studies are needed to fully understand the mechanism of action of 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline and to optimize its use in lab experiments. The future directions for the study of 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline are diverse and promising, and the compound may have significant implications in the development of new drugs and therapeutic agents.
Métodos De Síntesis
The synthesis of 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline involves the reaction between 4-nitrobenzoyl chloride and tetrahydroquinoline in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of a pure product. The yield of 1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline can be increased by optimizing the reaction parameters, such as temperature, reaction time, and reactant concentration.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(12-13-7-9-15(10-8-13)19(21)22)18-11-3-5-14-4-1-2-6-16(14)18/h1-2,4,6-10H,3,5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETZQQLFSOMPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24782835 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5684404.png)
![5-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5684419.png)

![N-{(3R,5S)-1-benzyl-5-[(ethylamino)carbonyl]pyrrolidin-3-yl}-6-methylnicotinamide](/img/structure/B5684430.png)
![(4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5684432.png)
![N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B5684440.png)
![N-(3-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684442.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5684447.png)
![N-{2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B5684461.png)
![8-(2-methoxyethyl)-9-oxo-N-(2-phenylethyl)-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5684482.png)

![rel-(1R,5S)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5684494.png)
